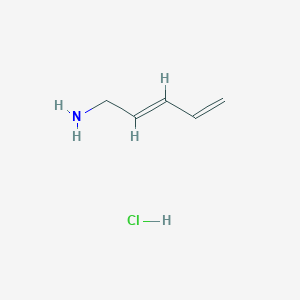

(2E)-penta-2,4-dien-1-amine hydrochloride

Description

Contextualization of Dienamine Chemistry in Synthetic Strategies

Dienamine chemistry represents a powerful extension of the more widely known enamine catalysis, providing organic chemists with tools for the remote functionalization of carbonyl compounds. rsc.org Dienamines are electron-rich conjugated systems formed from the reaction of α,β-unsaturated aldehydes or ketones with primary or secondary amines. rsc.org This "HOMO-raising" activation strategy makes the diene system particularly nucleophilic, facilitating a range of important synthetic transformations. rsc.orgrsc.org

A key application of dienamines is in cycloaddition reactions, particularly the Diels-Alder reaction, where they serve as potent electron-rich dienes. rsc.orgrsc.org This approach allows for the construction of complex six-membered rings with high levels of regio- and stereocontrol. rsc.orgnih.gov Beyond cycloadditions, dienamine intermediates enable various functionalizations at positions (e.g., γ and δ) that are remote from the initial carbonyl group, a feat not readily achievable through traditional enamine catalysis. rsc.orgrsc.org The versatility of dienamine catalysis has been showcased in the total synthesis of complex natural products, such as catharanthine, where a dienamine intermediate was key to forming a bridged bicyclic amine core. nih.govacs.org

Dienamine intermediates can be classified based on the starting material, with α,β-unsaturated aldehydes typically forming 1-amino-1,3-butadiene systems, while α,β-unsaturated ketones generate 2-amino-1,3-butadiene species. rsc.org These intermediates can be pre-formed stoichiometrically or, more commonly, generated in situ using catalytic amounts of an amine, which aligns with the principles of green and efficient chemistry. rsc.orgresearchgate.net

Significance of Amine Hydrochlorides as Chemical Species and Reagents

The conversion of a free amine to its hydrochloride salt is a common and significant practice in chemistry for several reasons. Amine hydrochlorides are salts formed by the reaction of an amine with hydrogen chloride (HCl). reddit.com This transformation from a basic, often volatile and air-sensitive, organic molecule into a more stable, crystalline solid has profound practical implications.

Key advantages of using amines in their hydrochloride form include:

Enhanced Stability and Handling: Amine salts are generally less prone to oxidation and decomposition compared to their free base counterparts, making them easier to store and handle.

Increased Solubility: While many organic amines have limited solubility in water, their hydrochloride salts are often water-soluble. spectroscopyonline.com This property is critically important in medicinal chemistry, as it can improve the bioavailability of pharmaceutical compounds. spectroscopyonline.com

Controlled Reactivity: In a reaction, the amine hydrochloride can serve as a protected form of the amine. The active free base can be generated in situ by the addition of a stoichiometric amount of a different base. bloomtechz.com This allows for greater control over the reaction conditions.

Role as Bifunctional Reagents: Recent research has shown that amine hydrochloride salts can act as bifunctional reagents, where both the amine and the chloride components participate in the reaction. For example, they have been used in the copper-catalyzed aminochlorination of maleimides, where the HCl is not released as waste but is incorporated into the product. rsc.org

Overview of Current Research Landscape on (2E)-penta-2,4-dien-1-amine Hydrochloride and Related Systems

Specific research focusing exclusively on this compound is limited in publicly available literature. The compound is commercially available, and its basic chemical properties are documented.

| Property | Value |

|---|---|

| Molecular Weight | 119.59 |

| MDL Number | MFCD31666624 |

| IUPAC Name | (E)-penta-2,4-dien-1-amine hydrochloride |

| InChI Key | UTBBGTBTAGOZHL-BJILWQEISA-N |

| Storage Temperature | -10°C |

While dedicated studies on this specific molecule are not prominent, its structure as a primary 1-amino-1,3-diene system allows for informed predictions about its potential reactivity and utility. As a primary amine hydrochloride, it would be expected to serve as a stable precursor to the free dienamine, (2E)-penta-2,4-dien-1-amine. Upon deprotonation, this free dienamine would become a highly reactive, electron-rich diene.

The research landscape for related conjugated diene and dienamine systems is vast and active. nih.govmdpi.com These systems are crucial building blocks in organic synthesis. For instance, functionalized dienamines are key intermediates in iridium-catalyzed reductive activation strategies to produce complex heterocyclic systems like isoquinuclidines. nih.gov The general reactivity pattern for a 1-amino-1,3-diene like that derived from the title compound would involve participation in:

Diels-Alder [4+2] Cycloadditions: Acting as the diene component with various electron-deficient dienophiles to form cyclohexene (B86901) derivatives. rsc.orgnih.gov

Other Cycloadditions: Depending on the reaction partner, dienamines can also participate in [2+2] and [3+2] cycloadditions. rsc.org

Vinylogous Nucleophilic Additions: The nucleophilicity of the dienamine extends to the γ-carbon, allowing for conjugate additions to electrophiles. rsc.org

Properties

IUPAC Name |

(2E)-penta-2,4-dien-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2-4H,1,5-6H2;1H/b4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBBGTBTAGOZHL-BJILWQEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2e Penta 2,4 Dien 1 Amine Hydrochloride

General Approaches to Primary Dienamine Synthesis

Primary dienamines are valuable intermediates in organic synthesis, serving as electron-rich dienes in various cycloaddition reactions. rsc.org Their synthesis can be approached through several general strategies, often involving the reaction of α,β-unsaturated aldehydes or ketones with a source of ammonia (B1221849) or a primary amine equivalent.

One common method is the reductive amination of α,β-unsaturated aldehydes . This two-step, one-pot process involves the initial formation of an enamine or imine intermediate, which is then reduced to the desired amine. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For the synthesis of primary amines, ammonia or an ammonia equivalent is used. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial to prevent the over-alkylation to secondary or tertiary amines. organic-chemistry.org

Another approach involves the direct condensation of α,β-unsaturated carbonyl compounds with amines . This method is more common for the synthesis of secondary or tertiary dienamines where a secondary amine is used. rsc.org The formation of primary dienamines through direct condensation with ammonia can be challenging due to the reactivity of the resulting primary enamine.

Metathesis and transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing conjugated diene systems, which can be precursors to dienamines. nih.govmdpi.com Furthermore, dienamines can be generated in situ from α,β-unsaturated aldehydes using chiral primary amine catalysts, a strategy widely employed in asymmetric catalysis. nih.gov

| Synthetic Method | Precursors | Key Reagents/Catalysts | Primary Product |

| Reductive Amination | α,β-Unsaturated Aldehydes/Ketones | Ammonia/Ammonia source, Reducing agent (e.g., NaBH4, H2/Catalyst) | Primary Dienamine |

| Direct Condensation | α,β-Unsaturated Aldehydes/Ketones | Ammonia | Primary Dienamine (often reactive) |

| Organocatalysis | α,β-Unsaturated Aldehydes | Chiral Primary Amine | Chiral Dienamine Intermediate |

| Cross-Coupling Reactions | Vinyl halides, organometallics | Transition metal catalysts (e.g., Pd, Ni) | Substituted Conjugated Dienes |

Targeted Synthesis of (2E)-penta-2,4-dien-1-amine Hydrochloride

The specific synthesis of this compound can be achieved by focusing on methods that utilize appropriate pentadienyl precursors and incorporate the hydrochloride salt formation.

Preparative Routes from Pentadienyl Precursors

A logical precursor for the synthesis of (2E)-penta-2,4-dien-1-amine is (2E,4E)-penta-2,4-dienal . nih.gov This aldehyde can undergo reductive amination to yield the desired primary amine. The reaction would proceed via the formation of an intermediate imine by reacting the pentadienal with an ammonia source, followed by selective reduction of the carbon-nitrogen double bond.

Another potential route starts from pentadienyl halides (e.g., 1-bromo-2,4-pentadiene). These substrates can be subjected to nucleophilic substitution with an amine equivalent. The Gabriel synthesis, for instance, utilizes potassium phthalimide (B116566) as an ammonia surrogate to form a protected primary amine, which can then be deprotected to yield the target compound.

The synthesis of pentadienyl complexes of transition metals has also been explored, which could potentially serve as precursors for amination reactions.

| Pentadienyl Precursor | Reaction Type | Typical Reagents |

| (2E,4E)-penta-2,4-dienal | Reductive Amination | NH3 or NH4Cl, NaBH3CN or H2/Pd |

| Pentadienyl Halide | Nucleophilic Substitution | Potassium Phthalimide (Gabriel Synthesis), NaN3 followed by reduction |

| Pentadienyl Alcohol | Mitsunobu Reaction | Phthalimide, DEAD, PPh3 |

Amination Reactions in the Presence of Hydrochloric Acid

Amination reactions can be conducted under acidic conditions, which can directly lead to the formation of the amine hydrochloride salt. youtube.com For instance, in a reductive amination protocol, using ammonium (B1175870) chloride (NH₄Cl) as the nitrogen source in the presence of a reducing agent can yield the hydrochloride salt in a single step. The acidic conditions can also help in activating the carbonyl group of the precursor aldehyde towards nucleophilic attack by ammonia. The direct use of aqueous hydrochloric acid can facilitate the reaction and subsequent precipitation of the amine salt. google.com

Principles of Primary Amine Hydrochloride Salt Formation

The formation of this compound is an acid-base reaction where the basic amine group reacts with hydrochloric acid. spectroscopyonline.com This reaction converts the covalent amine into an ionic salt, which often presents as a crystalline solid. youtube.com This property is frequently exploited for the purification and isolation of amines. youtube.comnih.gov The proton from HCl is transferred to the lone pair of electrons on the nitrogen atom of the amine, forming a positively charged ammonium ion (R-NH₃⁺) and a chloride anion (Cl⁻). spectroscopyonline.com

Competitive-Consecutive Reaction Sequences in Salt Precipitation

In industrial settings, the precipitation of amine hydrochloride salts can be complex, sometimes involving competitive and consecutive reactions. acs.orgfigshare.com This is particularly relevant when there is a possibility of side reactions, such as the formation of byproducts. acs.org For instance, if the starting materials are not perfectly mixed, localized high concentrations of reactants can lead to undesired consecutive reactions competing with the desired salt precipitation. acs.orgfigshare.com The kinetics of these competing reactions versus the rate of precipitation will determine the purity and yield of the final product. researchgate.net

Factors Influencing Nucleation and Growth of Amine Hydrochloride Salts

The formation of amine hydrochloride crystals from a solution is governed by the principles of nucleation and crystal growth. strath.ac.uknottingham.ac.uk

Nucleation is the initial step where small clusters of ions (amine cations and chloride anions) form in a supersaturated solution. nih.gov Key factors influencing nucleation include:

Supersaturation : A higher degree of supersaturation generally leads to a faster nucleation rate.

Temperature : Temperature affects both the solubility of the salt and the kinetics of nucleation.

Solvent : The choice of solvent is critical. The salt should be soluble enough to allow for crystallization but not so soluble that precipitation is difficult to induce. sciencemadness.org The presence of water, for example, can increase the solubility of the hydrochloride salt and hinder crystallization. google.com

Impurities : Impurities can either promote or inhibit nucleation.

Crystal growth is the subsequent process where the initial nuclei grow into larger, well-defined crystals. nottingham.ac.uk Factors affecting crystal growth include:

Internal factors : The crystal structure and presence of defects influence how new molecules are incorporated. nottingham.ac.uk

External factors : Temperature, supersaturation, and the solvent system continue to play a crucial role. nottingham.ac.uk The chloride ion is an excellent hydrogen bond acceptor and plays a key role in the crystal engineering of amine hydrochloride salts. acs.org

The interplay of these factors determines the final crystal size, shape, and purity of the this compound.

Green Chemistry Considerations in Dienamine Hydrochloride Synthesis

The principles of green chemistry are integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles guide the selection of reagents, catalysts, and reaction conditions to create more sustainable and efficient processes.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. nih.gov

Several hypothetical synthetic routes to (2E)-penta-2,4-dien-1-amine can be evaluated for their atom economy. These routes include the reduction of (2E,4E)-penta-2,4-dienenitrile, the reductive amination of (2E,4E)-penta-2,4-dienal, and the nucleophilic substitution of a suitable pentadienyl electrophile.

Table 1: Comparative Analysis of Atom Economy in Plausible Synthetic Routes to (2E)-penta-2,4-dien-1-amine

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Nitrile Reduction (with LiAlH₄) | (2E,4E)-penta-2,4-dienenitrile, LiAlH₄, H₂O | (2E)-penta-2,4-dien-1-amine | LiOH, Al(OH)₃ | ~45% |

| Reductive Amination (Catalytic) | (2E,4E)-penta-2,4-dienal, NH₃, H₂ | (2E)-penta-2,4-dien-1-amine | H₂O | ~83% |

| Nucleophilic Substitution (with NH₃) | (2E,4E)-1-bromopenta-2,4-diene, NH₃ | (2E)-penta-2,4-dien-1-amine | HBr | ~51% |

| Gabriel Synthesis | (2E,4E)-1-bromopenta-2,4-diene, Potassium Phthalimide, Hydrazine | (2E)-penta-2,4-dien-1-amine | Phthalhydrazide (B32825), KBr | <20% |

Note: Atom economy calculations are approximate and depend on the specific reagents and stoichiometry used.

As illustrated in the table, catalytic reductive amination presents a significantly higher atom economy compared to methods that employ stoichiometric reagents like lithium aluminum hydride or the Gabriel synthesis, which generate substantial waste. The primary byproduct in catalytic reductive amination is water, which is environmentally benign. rsc.org The Gabriel synthesis, in particular, suffers from very poor atom economy due to the formation of a stoichiometric amount of phthalhydrazide or phthalic acid salts as byproducts.

Waste minimization is directly linked to atom economy. High atom economy reactions inherently produce less waste. Further strategies to minimize waste include the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can often be recycled. The choice of solvent also plays a crucial role, with a preference for recyclable or biodegradable solvents.

Development of Mild and Environmentally Benign Reaction Conditions

The development of reaction conditions that are mild (e.g., lower temperatures and pressures) and utilize environmentally benign substances is another cornerstone of green chemistry. This approach not only enhances safety but also reduces energy consumption.

For the synthesis of allylic and dienyl amines, significant progress has been made in moving away from harsh reagents and conditions.

Reductive Amination: Traditional reductive amination methods often employ metal hydride reagents that are sensitive to moisture and can be hazardous. Modern approaches focus on catalytic transfer hydrogenation or direct catalytic hydrogenation using molecular hydrogen. organic-chemistry.org These catalytic methods, often utilizing earth-abundant metals like nickel or cobalt, can proceed under milder conditions and reduce the use of hazardous reagents. organic-chemistry.org The use of biocatalysts, such as reductive aminases, represents a frontier in green synthesis, enabling reactions to occur in aqueous media at ambient temperatures with high selectivity. Enzymatic methods offer a sustainable route for producing allylic amines from renewable resources like cinnamic acids. nih.gov

Allylic Amination: Direct allylic amination of allylic alcohols is an attractive green alternative to methods starting from allylic halides, as it produces water as the only byproduct. researchgate.net Molybdenum-catalyzed allylic amination has been shown to be effective, even in greener solvents like ethanol, and the catalyst can often be recycled. acs.orgresearchgate.netfigshare.com The use of water as a solvent in some palladium-catalyzed systems further enhances the environmental profile of the synthesis. researchgate.net

Table 2: Comparison of Reaction Conditions for Primary Amine Synthesis

| Method | Typical Reagents | Solvents | Conditions | Green Chemistry Considerations |

| Traditional Nitrile Reduction | LiAlH₄, NaBH₄/CoCl₂ | Diethyl ether, THF | Reflux | Use of flammable solvents and pyrophoric reagents. |

| Catalytic Nitrile Hydrogenation | H₂, Raney Ni or Pd/C | Methanol, Ethanol | Elevated pressure and temperature | High atom economy, but requires specialized equipment for handling hydrogen gas. |

| Traditional Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | Methanol, Dichloromethane | Room temperature | Use of toxic cyanoborohydride and chlorinated solvents. |

| Green Reductive Amination | H₂, Ni or Co catalyst; Biocatalysts (Reductive Aminases) | Ethanol, Water | Mild temperature and pressure | Use of abundant metals, aqueous media, and renewable catalysts. organic-chemistry.orgnih.gov |

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | DMF | High temperature | Use of a high-boiling point solvent and harsh reagents for deprotection. |

| Catalytic Allylic Amination | Allylic alcohol, Amine, Mo or Pd catalyst | Ethanol, Water | Mild temperature | High atom economy, use of greener solvents, and potential for catalyst recycling. researchgate.netacs.org |

Chemical Reactivity and Mechanistic Pathways of 2e Penta 2,4 Dien 1 Amine Hydrochloride

Fundamental Reactivity of Dienamine Species

Dienamines, such as the one derived from (2E)-penta-2,4-dien-1-amine hydrochloride, are highly versatile intermediates in organic chemistry. Their reactivity stems from the electron-donating nature of the nitrogen atom, which enhances the nucleophilicity of the conjugated π-system. This activation is not localized but extends across the diene framework, allowing for reactions at multiple sites.

Homo-Activated Reactivity in Conjugated Systems

The formation of a dienamine from a corresponding α,β-unsaturated aldehyde significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govrsc.org This "HOMO-activation" is a central concept in dienamine catalysis, rendering the molecule a potent nucleophile. rsc.org The increased electron density is distributed across the conjugated system, creating nucleophilic centers at the α- and γ-positions (C2 and C4, respectively, relative to the amine-bearing carbon). nih.gov This allows the dienamine to react with a wide array of electrophiles at positions remote from the initial site of amine condensation, a strategy known as vinylogous reactivity. nih.govrsc.org This extended conjugation and enhanced nucleophilicity are the basis for the dienamine's utility in forming complex molecular architectures. rsc.org

Influence of (2E)-Stereochemistry on Dienamine Reactivity

The stereochemistry of the parent diene is crucial in dictating the outcomes of subsequent reactions, particularly concerted pericyclic reactions. The "(2E)" designation for penta-2,4-dien-1-amine (B8722496) indicates a trans configuration at the C2=C3 double bond. For a dienamine to participate as the 4π component in a [4+2] cycloaddition, it must adopt an s-cis conformation around the central C3-C4 single bond. wikipedia.orgmasterorganicchemistry.com While acyclic dienes typically favor the more stable s-trans conformation to minimize steric hindrance, the energy barrier to rotation into the reactive s-cis conformer is generally small. wikipedia.orglibretexts.org

The initial (2E)-geometry ensures that when the dienamine adopts the requisite s-cis conformation, the substituents on the termini of the diene (C1 and C4) have a defined spatial relationship. This pre-organization influences the transition state geometry of cycloaddition reactions, thereby controlling the stereochemistry of the newly formed chiral centers in the product. libretexts.orgnumberanalytics.comsudhirnama.in The stereochemical information of the dienamine is thus faithfully transferred to the cycloadduct in a stereospecific manner. libretexts.orgyoutube.com

Participation in Pericyclic Reactions

Pericyclic reactions are concerted processes that occur via a single, cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgescholarship.org Dienamines are excellent participants in these transformations, most notably in [4+2] cycloadditions.

Diels-Alder Cycloadditions and Related [4+2] Transformations

The Diels-Alder reaction is a powerful method for constructing six-membered rings, involving the reaction of a conjugated diene with a double or triple bond, known as the dienophile. wikipedia.orgmasterorganicchemistry.com Due to the electron-donating amino group, dienamines like (2E)-penta-2,4-dien-1-amine are electron-rich dienes. They react readily with electron-deficient dienophiles (alkenes substituted with electron-withdrawing groups) in what is known as a "normal-electron-demand" Diels-Alder reaction. rsc.orgmasterorganicchemistry.com

This HOMO-activation makes dienamines highly effective dienes, accelerating the cycloaddition process. rsc.org The reaction proceeds through a concerted [4πs + 2πs] mechanism, where two new carbon-carbon sigma bonds and one new pi bond are formed simultaneously, leading to a substituted cyclohexene (B86901) derivative. wikipedia.org This transformation is highly atom-economical and stereospecific, making it a cornerstone of synthetic strategy. nih.gov

Regioselectivity and Stereoselectivity in Dienamine-Based Cycloadditions

When both the dienamine and the dienophile are unsymmetrically substituted, the reaction can potentially yield different constitutional isomers (regioisomers) and stereoisomers. masterorganicchemistry.com

Regioselectivity: The regiochemical outcome of the Diels-Alder reaction is primarily governed by electronic effects. beilstein-journals.orgyoutube.com The preferred product arises from the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com This can be predicted by considering the resonance structures of the reactants, which reveal the partial negative and positive charges on the terminal carbons of the diene and dienophile, respectively. The major regioisomer results from the combination that aligns opposite charges. youtube.com For a 1-amino-substituted diene, the C4 position is typically the most nucleophilic, leading to a predictable orientation with respect to the electron-withdrawing group on the dienophile. youtube.com

Stereoselectivity: Diels-Alder reactions are highly stereoselective. The relative stereochemistry of the substituents on the dienophile is retained in the product. youtube.com Furthermore, the reaction often shows a strong preference for the endo product over the exo product. This selectivity is attributed to "secondary orbital interactions" in the transition state, where the π-system of the electron-withdrawing group on the dienophile interacts favorably with the developing π-system of the diene at C2 and C3. While the exo product is often thermodynamically more stable, the endo product is formed faster and is thus the kinetically favored product under typical reaction conditions. nih.gov The use of chiral amine catalysts can induce facial selectivity, leading to the formation of one enantiomer over the other with high enantiomeric excess. nih.gov

| Dienamine Source | Dienophile | Conditions/Catalyst | Major Product Type | Selectivity Outcome | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Aldehyde + Chiral Amine | Nitro-olefin | Chiral Imidazolidinone | Cyclohexene derivative | High enantioselectivity (>90% ee), predominantly endo | nih.gov |

| 1-amino-1,3-butadiene derivative | Maleic Anhydride | Thermal | Fused bicyclic system | Kinetically controlled, endo adduct favored | libretexts.org |

| α,β-Unsaturated Aldehyde + Chiral Amine | N-Aryl Imine | Chiral Phosphoric Acid | Tetrahydropyridine (aza-Diels-Alder) | High diastereo- and enantioselectivity |

Electrophilic Attack Mechanisms on Dienamines

The enhanced nucleophilicity of the dienamine π-system makes it susceptible to attack by a variety of electrophiles. rsc.org This reaction is analogous to electrophilic aromatic substitution and electrophilic addition to alkenes. wikipedia.orglibretexts.org The general mechanism involves a three-step sequence:

Generation of the Electrophile: A reactive electrophile (E+) is either introduced directly or generated in situ, often with the help of a catalyst or reagent. libretexts.orgbyjus.com

Nucleophilic Attack and Formation of an Intermediate: The π-electrons of the dienamine attack the electrophile. This attack typically occurs at the terminal carbon (γ-position), which is highly nucleophilic due to conjugation with the amine. This step forms a resonance-stabilized cation, usually an iminium ion intermediate. byjus.com The stability of this intermediate is key to the facility of the reaction.

Proton Removal or Nucleophilic Capture: The reaction is completed either by the removal of a proton to restore a double bond, resulting in an electrophilic substitution, or by the capture of the iminium ion by a nucleophile, leading to an addition product. byjus.com The specific pathway depends on the electrophile and the reaction conditions.

Kinetic vs. Thermodynamic Preferences in Z/E Isomer Reactivity

In reactions involving compounds with geometric isomers, such as the Z/E isomers of penta-2,4-dien-1-amine, the distribution of products can often be governed by the principles of kinetic and thermodynamic control. wikipedia.org The specified compound, this compound, has the more stable trans configuration at the C2-C3 double bond. The distinction between kinetic and thermodynamic control becomes relevant when a reaction can proceed through different pathways to yield different products. wikipedia.orgpressbooks.pub

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. pressbooks.pub The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy (Ea). fiveable.memasterorganicchemistry.com This "kinetic product" is not necessarily the most stable one. masterorganicchemistry.com

Thermodynamic control , conversely, is favored under conditions that allow for reversibility, such as higher temperatures and longer reaction times. pressbooks.pub These conditions enable the system to reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the products. wikipedia.org The most stable product, having the lowest Gibbs free energy (ΔG), will predominate as the "thermodynamic product". fiveable.memasterorganicchemistry.com

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reaction Reversibility | Irreversible or quasi-irreversible | Reversible (equilibrium established) |

| Determining Factor | Rate of formation (lowest activation energy) | Product stability (lowest Gibbs free energy) |

| Major Product | Kinetic Product (forms fastest) | Thermodynamic Product (most stable) |

Interplay of Catalyst and Electrophile in Transition State Control

The outcome of a chemical reaction involving this compound can be precisely guided by the strategic use of catalysts and the careful selection of electrophiles. These components exert significant influence over the reaction's transition state, thereby controlling selectivity and reaction rates.

A catalyst functions by providing an alternative reaction pathway with a lower activation energy, accelerating the reaction without being consumed. gunt.de In the context of the subject compound, a transition-metal catalyst could coordinate with either the nitrogen of the amine or the π-system of the diene. This coordination alters the electron density and steric environment of the substrate, directing the attack of an incoming electrophile to a specific position. The ligand environment of the catalyst is crucial; ligands can be tuned to modulate the metal center's properties, thereby steering the reaction toward a desired outcome by stabilizing a specific transition state. nih.gov

The electrophile itself plays a critical role. Its size, charge, and electronic properties determine the energy and structure of the transition state. libretexts.orgmasterorganicchemistry.com For example, a reaction of the dienamine with a hard electrophile might favor attack at the nitrogen atom, whereas a softer electrophile might preferentially attack the terminal carbon of the diene system. The interaction between the substrate-catalyst complex and the electrophile in the transition state is the key determinant of the reaction's regioselectivity and stereoselectivity.

| Component | Influence on Transition State | Potential Outcome for Dienamine Reactivity |

|---|---|---|

| Catalyst | Lowers activation energy; provides a template for the reaction. | Controls regioselectivity (e.g., N- vs. C-alkylation) and stereoselectivity. |

| Catalyst Ligands | Modify steric and electronic properties of the catalyst. | Fine-tunes selectivity and enhances reaction rate. |

| Electrophile | Determines the nature of the bond being formed and the stability of the transition state. | Dictates the site of attack and the overall reaction mechanism. |

Novel Reactivity Profiles of Amine Hydrochloride Salts

Beyond their traditional role as amine precursors, amine hydrochloride salts are emerging as versatile and powerful reagents in modern organic synthesis. Their unique properties allow them to participate in novel transformations, including acting as bifunctional reagents and precursors for radical generation.

Role as Bifunctional Reagents in Organic Transformations

Traditionally, amine hydrochloride salts have been employed as sources for amination, where the hydrochloric acid component is treated as a stoichiometric byproduct or waste. rsc.org A more sustainable and atom-economical approach utilizes these salts as bifunctional reagents, where both the amine and the chloride components are incorporated into the final product. rsc.orgrsc.org

This concept has been demonstrated in the copper-catalyzed aminochlorination of maleimides. rsc.org In this process, the amine hydrochloride salt serves as the source for both the amino group and the chlorine atom. rsc.org The reaction proceeds via a mechanism where the amine adds to the alkene, and the chloride, released from the salt, is subsequently used as a chloro source. rsc.org This strategy avoids the need for a separate, often harsh, chlorinating agent and makes use of the entire salt, maximizing material usage. rsc.org While this specific reactivity has not been documented for this compound, it represents a potential application for this class of compounds. alfa-chemistry.com

Radical Generation and Reactivity (e.g., in Aminoazidation, Aminochlorination)

Amine hydrochloride salts can also serve as precursors for nitrogen-centered radicals under oxidative conditions. The generation of amine radical cations via single-electron oxidation is a powerful strategy for forming C-N bonds. beilstein-journals.orgnih.gov These highly reactive intermediates can engage in a variety of transformations that are complementary to traditional polar reactivity. beilstein-journals.org

In the context of reactions like aminochlorination, a proposed mechanism involves the generation of radical species from the amine hydrochloride. rsc.org For instance, a copper catalyst can facilitate an oxidative cycle where the amine is oxidized to an aminyl radical. This radical can then add to an unsaturated substrate, like an alkene, generating a carbon-centered radical. This intermediate is then trapped by a chloride, which can be sourced from the amine hydrochloride salt itself. This radical pathway enables transformations such as aminochlorination and potentially aminoazidation, opening new avenues for the functionalization of organic molecules. rsc.orgmdpi.com The conjugated system in this compound could offer additional pathways for such radical reactions, leading to a diverse range of potential products.

Catalytic Applications of Dienamine Systems in Organic Synthesis

Organocatalysis Employing Chiral Primary and Secondary Aminesacs.orgnih.govacs.org

Dienamine catalysis is a powerful extension of enamine catalysis, enabling the functionalization of α,β-unsaturated aldehydes and ketones at the γ-position and beyond. tcichemicals.com Chiral primary and secondary amines are foundational to this methodology, reacting with carbonyl substrates to form transient, electron-rich dienamine species. rsc.orgrsc.org This activation mode raises the energy of the highest occupied molecular orbital (HOMO), rendering the remote double bond nucleophilic and capable of reacting with a wide range of electrophiles. rsc.org

Asymmetric Dienamine Catalysis for Enantioselective Transformationsacs.orgnih.govacs.org

The reaction of a chiral amine catalyst with an α,β-unsaturated aldehyde generates a chiral dienamine intermediate, which can then engage with electrophiles in a highly stereocontrolled manner. tcichemicals.com This strategy has been successfully applied to a variety of enantioselective transformations, including alkylations and aminations, often yielding products with high enantiomeric excess (ee). nih.govresearchgate.net The chiral environment created by the organocatalyst effectively shields one face of the dienamine, directing the electrophilic attack to the exposed face and thus controlling the stereochemistry of the newly formed stereocenter. nih.gov

A notable application is the direct asymmetric γ-amination of α,β-unsaturated aldehydes using azodicarboxylates as the electrophilic nitrogen source. researchgate.net This reaction, catalyzed by chiral secondary amines, proceeds in moderate to good yields and with high enantioselectivities. researchgate.net DFT calculations and experimental studies suggest the reaction may proceed through a hetero-Diels-Alder cycloaddition mechanism, which accounts for the observed stereochemical outcome. researchgate.net

Remote Stereocontrol in Functionalization Reactionsacs.orgtcichemicals.comnih.gov

A significant challenge and a key achievement in dienamine catalysis is exerting stereocontrol at a remote reaction site, such as the γ-carbon, which can be several bonds away from the catalyst's chiral center. nih.govresearchgate.net High levels of enantioselectivity are frequently reported despite the distance and the flexibility of the dienamine intermediate. acs.orgnih.gov This phenomenon is explained by a deep understanding of the dienamine's structure, thermodynamics, and kinetics. acs.orgnih.gov

Mechanistic studies using NMR spectroscopy and computational analysis have revealed the "Z/E-dilemma," where the geometry of the terminal double bond of the dienamine intermediate is crucial for stereoselectivity. acs.orgacs.org While the E-dienamine is often the thermodynamically more stable isomer, kinetic studies show a preference for the formation of the Z-isomer. acs.orgnih.gov Furthermore, the Z-isomer is often observed to be more reactive towards the electrophile. acs.orgnih.gov The combination of a bulky catalyst and a large electrophile effectively shields one face of the dienamine, and the differing reactivities of the E and Z isomers contribute to the high enantiomeric excesses observed. nih.gov The transition states are stabilized by non-covalent interactions, such as CH−π and stacking interactions, which play a significant role in dictating the stereochemical outcome. acs.orgnih.gov

Metal-Catalyzed Processes Facilitated by Dienamine Ligands or Intermediatesnih.gov

The integration of dienamine catalysis with transition metal catalysis has given rise to powerful dual-catalytic systems that enable novel and complex transformations. rsc.org In these cooperative systems, the organocatalyst generates a nucleophilic dienamine intermediate, while the transition metal catalyst activates the electrophilic partner. rsc.org This synergistic approach allows for reactions that are difficult to achieve with either catalyst alone.

For instance, the γ-allylation of cyclic α,β-unsaturated aldehydes has been accomplished through a dual-catalysis strategy combining a chiral secondary amine with a transition-metal complex (e.g., iridium or palladium). rsc.org This methodology presents a significant challenge due to the presence of two nucleophilic sites on the dienamine and two electrophilic sites on the activated π-allyl system. rsc.org However, by carefully selecting the combination of aminocatalyst, metal, and ligand, it is possible to control the regioselectivity (branched vs. linear products), diastereoselectivity, and enantioselectivity of the reaction, providing access to a wide range of chiral products. rsc.org Another example involves a cooperative ruthenium-dienamine system for the γ-propargylation of α,β-unsaturated aldehydes. rsc.org

Acid-Catalyzed Reactions Involving Dienamine or Related Conjugated Systemslookchem.comresearchgate.net

Acid co-catalysts, both Brønsted and Lewis acids, play a significant role in modulating the reactivity and selectivity of dienamine-mediated reactions. acs.orgrsc.org Acids can influence the catalytic cycle at multiple stages, from accelerating the initial formation of the dienamine intermediate to activating the electrophile for subsequent reaction. lookchem.comrsc.org

In some systems, an achiral acid additive like saccharin (B28170) or a simple carboxylic acid such as acetic acid is used to improve reaction rates and selectivities. lookchem.comrsc.org For example, in the alkylation of α,β-unsaturated aldehydes, acetic acid was found to provide better enantioselectivities compared to trifluoroacetic acid (TFA), which gave better E/Z ratios of the product. lookchem.com

A more sophisticated approach involves the use of a chiral Brønsted acid, such as a chiral phosphoric acid, in combination with a chiral amine catalyst. acs.orgrsc.org This dual-organocatalyst system creates a highly organized, chiral environment. The chiral amine forms the dienamine, while the chiral phosphoric acid can form a chiral contact ion pair with a stabilized carbocation electrophile. rsc.org This network of non-covalent interactions allows for excellent transmission of stereochemical information, resulting in products with high yields and enantioselectivities. rsc.org

Role As a Versatile Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds

The conjugated diene backbone of (2E)-penta-2,4-dien-1-amine is particularly suited for cycloaddition reactions, a powerful strategy for rapidly building molecular complexity. rsc.org This reactivity enables the conversion of the linear, two-dimensional precursor into three-dimensional cyclic and bicyclic scaffolds that are central to many natural products and pharmaceutical agents. rsc.org For instance, the diene moiety can participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to create six-membered rings with controlled stereochemistry.

Furthermore, the pentadienyl framework is known to form complex structural motifs, including unusual metallacycles, when coordinated with metal atoms. rsc.org The ability of the pentadienyl ligand to act as a monoanionic, dianionic, or even trianionic scaffold highlights its versatility in constructing intricate coordination complexes. rsc.org This principle can be extended to the amine-containing backbone, suggesting its potential in synthesizing complex organometallic structures. The pentadiene unit is also a known precursor for synthesizing heterocyclic systems such as 1,2-dihydropyridines, which are critical scaffolds for alkaloids and other drugs. rsc.org

Design and Synthesis of Structural Analogues and Derivatives

The dual reactivity of the dienyl backbone and the amine moiety allows for the systematic design and synthesis of a wide array of structural analogues and derivatives.

The conjugated double bond system of the pentadienyl backbone is susceptible to various chemical transformations. Electrophilic addition reactions can introduce new functional groups across the diene. Moreover, the terminal vinyl group provides a handle for metal-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or other organic fragments, thereby extending the carbon skeleton and creating more complex structures. The synthesis of related compounds, such as (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide, demonstrates that the dienyl backbone can be extensively modified to incorporate diverse functionalities. researchgate.net

The primary amine group is a highly versatile functional handle for introducing a wide range of substituents and building diverse molecular libraries. Key modifications include N-acylation and N-alkylation.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides yields pentadienamides. researchgate.netsemanticscholar.org This transformation is fundamental for creating amide bonds, which are prevalent in biologically active molecules. For example, (2E,4E)-5-arylpenta-2,4-dienamides, which are structural analogues of piper amides, have garnered significant interest due to their biological activities. researchgate.net These compounds have been developed as antiallergic agents, 5-lipoxygenase inhibitors, and cell proliferation modulators. researchgate.net

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones to produce secondary and tertiary amines. chemrxiv.org Palladium-catalyzed N-alkylation reactions have emerged as particularly effective for these transformations, offering high efficiency and selectivity under mild conditions. chemrxiv.org Controlling the reaction conditions allows for selective mono- or di-alkylation, providing a practical route to a variety of substituted amine derivatives. rsc.org The challenge of N- versus O-alkylation, a common issue with ambident nucleophiles, can be addressed using specific protocols and analytical techniques to ensure predictable outcomes. nih.gov

The following table summarizes key modifications at the amine moiety and the resulting classes of compounds.

| Reaction Type | Reagent Example | Resulting Functional Group | Compound Class Example | Reference |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | (2E,4E)-5-Aryl-penta-2,4-dienamides | researchgate.net |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) | N-Alkyl-(2E)-penta-2,4-dien-1-amines | chemrxiv.orgrsc.org |

| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine (-NHCH₂R) | N-Alkyl-(2E)-penta-2,4-dien-1-amines | chemrxiv.org |

Precursor in Multistep Organic Synthesis

Beyond its direct use as a building block, (2E)-penta-2,4-dien-1-amine hydrochloride is a valuable precursor for synthesizing other key organic compounds through functional group interconversions.

The primary amine can be chemically transformed into other important functional groups, expanding its synthetic utility. While direct conversion pathways for this specific compound require further investigation, established organic chemistry principles allow for the following possibilities:

Pentadienyl Alcohols: The primary amine could be converted into a diazonium salt, which can then be hydrolyzed to yield the corresponding alcohol, (2E)-penta-2,4-dien-1-ol. nih.govchemspider.com This alcohol is another versatile synthetic intermediate.

Pentadienyl Ketones and Acids: Subsequent oxidation of the pentadienyl alcohol could provide access to pentadienal or pentadienoic acid. The synthesis of related α,β-unsaturated ketones, such as (2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, is well-documented and highlights the importance of this class of compounds. nih.govresearchgate.net

The initial N-acylation or N-alkylation products can serve as intermediates for more complex conjugated systems. The synthesis of (2E,4E)-5-arylpenta-2,4-dienamides is a prime example where the amine is used as a launching point to create a larger, functionalized molecule with significant biological interest. researchgate.net These derivatives can undergo further reactions on either the dienyl backbone or the newly introduced functional groups, enabling the assembly of elaborate molecular structures for applications in materials science and medicinal chemistry.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like (2E)-penta-2,4-dien-1-amine hydrochloride, ¹H and ¹³C NMR would provide fundamental information about its carbon-hydrogen framework. While a specific, publicly available, fully assigned spectrum for this exact compound is not readily found in the literature, its expected chemical shifts can be predicted based on analogous structures and general principles.

Expected ¹H and ¹³C NMR Spectral Data (Predicted) The proton NMR spectrum is expected to show distinct signals for the vinyl and allylic protons. The coupling constants (J-values) between these protons would be crucial for confirming the E-configuration of the C2-C3 double bond. Similarly, the ¹³C NMR spectrum would show five distinct signals corresponding to the different carbon environments in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.5-3.8 | ~40-45 |

| C2-H | ~5.8-6.2 | ~125-130 |

| C3-H | ~6.2-6.6 | ~130-135 |

| C4-H | ~5.5-5.9 | ~115-120 |

| C5-H₂ | ~5.1-5.4 | ~135-140 |

Note: These are estimated values and can vary based on solvent and concentration.

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions as they occur within the NMR tube, allowing for the detection and characterization of transient intermediates. In the context of dienamine catalysis and formation, in situ NMR has been instrumental in identifying elusive species that are key to understanding reaction mechanisms. Although specific studies on this compound are not prominent, the general methodology is applicable. For instance, in reactions forming dienamines from α,β-unsaturated aldehydes and primary amines, in situ ¹H NMR can track the disappearance of starting material signals and the appearance of product signals, as well as any intermediate iminium ions or enamines. This technique provides real-time kinetic data and can reveal reaction pathways that are otherwise difficult to probe.

The potential for Z/E isomerization exists around the double bonds of dienamines. NMR techniques, particularly one-dimensional Nuclear Overhauser Effect Spectroscopy (1D NOESY) and Exchange Spectroscopy (EXSY), are highly effective for studying these dynamic processes. These methods can detect chemical exchange between isomers even when one isomer is present in very low concentration.

For acyclic dienamines, the interconversion between E and Z isomers can be observed by irradiating a proton signal of the major isomer and observing a response (a negative peak in the 1D NOESY/EXSY spectrum) at the corresponding proton's chemical shift in the minor isomer. The rate of this exchange can be quantified by analyzing the spectra at various temperatures (Variable Temperature NMR). The preference for one isomer over another is influenced by steric and electronic factors. In the case of (2E)-penta-2,4-dien-1-amine, the E configuration is generally expected to be more stable due to reduced steric hindrance. The coupling constants between vinylic protons are a key diagnostic tool for assigning stereochemistry.

| Isomer Type | Typical Vinylic Coupling Constant (J) in Acyclic Systems |

| E (trans) | 12 - 18 Hz |

| Z (cis) | 6 - 12 Hz |

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For a small molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, the formation of a hydrochloride salt significantly increases the likelihood of obtaining crystalline material.

Should a suitable crystal of a derivative be obtained, X-ray analysis would confirm the planar structure of the diene system and the E-configuration of the double bond. It would also reveal the conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion. While a crystal structure for the parent compound is not publicly documented, the technique remains the gold standard for unambiguous structural determination of crystalline derivatives.

Advanced Spectroscopic Methods for Reaction Monitoring

Beyond NMR, other advanced spectroscopic techniques are employed for real-time monitoring of reactions that form dienamines. These methods provide complementary information and are often used in process chemistry to optimize reaction conditions.

ReactIR (Fourier-Transform Infrared Spectroscopy): This technique uses an attenuated total reflectance (ATR) probe immersed in the reaction mixture to collect FTIR spectra at regular intervals. It is particularly useful for tracking the concentration of functional groups. For example, in the synthesis of a dienamine from an aldehyde, the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of an imine intermediate, followed by the C=C stretches of the dienamine product, can be monitored.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be used to monitor changes in the carbon-carbon double bonds during the formation of the dienamine. As it is a light-scattering technique, it can be performed using fiber-optic probes, making it suitable for in situ reaction monitoring. researchgate.netsemanticscholar.org

These advanced methods offer a continuous view of the reaction progress, helping to elucidate kinetics and mechanisms without the need for sampling and quenching, which might disturb the reaction system.

Theoretical and Computational Chemistry Investigations of Dienamine Systems

Quantum Chemical Calculations (e.g., DFT) on Dienamine Structures and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying molecular geometry, electronic properties, and reaction mechanisms. rsc.orgmdpi.comnih.gov DFT methods offer a good balance between computational cost and accuracy, making them suitable for investigating relatively complex organic molecules like (2E)-penta-2,4-dien-1-amine. nih.govresearchgate.net

For (2E)-penta-2,4-dien-1-amine, DFT calculations can be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. nih.govnih.gov The predicted geometric parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model.

Furthermore, DFT can provide insights into the reactivity of the dienamine. nih.gov Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nucleophilic and electrophilic sites of the molecule. For a dienamine, the HOMO is expected to be localized over the π-system, indicating the regions most susceptible to electrophilic attack. The calculated energies of these orbitals are also crucial in understanding the kinetic stability of the molecule.

DFT is also instrumental in analyzing reaction pathways involving dienamines. nih.govrsc.org For instance, in a reaction where the dienamine acts as a nucleophile, DFT can be used to model the entire reaction coordinate, from reactants to products, through the transition state. This allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity. nih.gov

Table 1: Representative Data from DFT Calculations on a Model Dienamine System

| Calculated Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability (nucleophilicity) of the dienamine. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability (electrophilicity). |

| Dipole Moment | 2.5 D | Provides insight into the polarity and intermolecular interactions of the molecule. |

| C=C Bond Lengths | ~1.34 - 1.45 Å | Reflects the degree of conjugation within the dienamine system. |

| C-N Bond Length | ~1.38 Å | Indicates partial double bond character due to resonance. |

Note: The values in this table are illustrative for a generic dienamine system and would need to be specifically calculated for (2E)-penta-2,4-dien-1-amine hydrochloride.

Conformational Analysis and Isomerism of Dienamine Intermediates

Dienamine intermediates, including (2E)-penta-2,4-dien-1-amine, can exist in various conformations and isomeric forms due to rotation around single bonds and the geometry of the double bonds. youtube.com Conformational analysis is crucial for understanding the three-dimensional shape of the molecule and how this influences its reactivity and interactions with other molecules. mdpi.commdpi.com

For (2E)-penta-2,4-dien-1-amine, the key conformational degrees of freedom include rotation around the C1-C2, C3-C4, and C-N single bonds. The "E" designation in the name specifies the stereochemistry of the C2=C3 double bond. However, the C4=C5 double bond can exist as either E or Z isomers. Computational methods can be used to calculate the relative energies of these different conformers and isomers to determine the most stable arrangements. acs.org

The s-cis and s-trans conformations, arising from rotation around the C-C single bonds within the conjugated system, are of particular interest. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects (conjugation). For example, the s-trans conformer is often more stable due to reduced steric clash, but the s-cis conformer may be necessary for certain pericyclic reactions. nih.gov

NMR spectroscopy, in conjunction with computational studies, is a powerful tool for investigating conformational equilibria. acs.org Theoretical calculations of NMR chemical shifts and coupling constants for different conformers can be compared with experimental data to determine the predominant conformation in solution. weizmann.ac.il

Table 2: Calculated Relative Energies of Dienamine Conformers

| Conformer/Isomer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans (E,E) | ~180° | 0.00 | 75 |

| s-cis (E,E) | ~0° | 1.5 | 10 |

| s-trans (E,Z) | ~180° | 0.8 | 14 |

| s-cis (E,Z) | ~0° | 2.5 | 1 |

Note: This table presents hypothetical data to illustrate the typical energy differences and populations for dienamine conformers. Specific calculations for (2E)-penta-2,4-dien-1-amine are required for accurate values.

Computational Studies of Transition States in Dienamine-Catalyzed Reactions

Understanding the structure and energy of transition states is fundamental to explaining the rates and stereoselectivities of chemical reactions. researchgate.net Computational chemistry provides a means to "visualize" and analyze these fleeting structures that cannot be observed directly by experimental methods. umn.eduresearchgate.net In the context of reactions involving (2E)-penta-2,4-dien-1-amine, computational studies of transition states are crucial for elucidating reaction mechanisms and predicting outcomes. acs.org

For a typical reaction of a dienamine, such as an electrophilic addition at the γ-position, computational methods can locate the transition state structure on the potential energy surface. The geometry of the transition state reveals the arrangement of the dienamine and the electrophile at the point of highest energy along the reaction pathway. Analysis of the imaginary frequency corresponding to the transition state vector confirms that the structure indeed connects the reactants and products.

The calculated activation energy (the energy difference between the transition state and the reactants) is a key parameter that determines the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., attack at different positions or leading to different stereoisomers), one can predict the major product of the reaction. acs.org

In organocatalysis, where dienamines are common intermediates, computational studies of transition states are essential for understanding how the catalyst controls the stereochemistry of the reaction. acs.org These studies can model the interactions between the dienamine, the substrate, and the catalyst in the transition state assembly, providing a rational basis for catalyst design and optimization.

Analysis of Non-Covalent Interactions and Their Role in Stereocontrol

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, play a critical role in determining the three-dimensional structure of molecules and the stereochemical outcome of reactions. researchgate.netmdpi.com In dienamine chemistry, particularly in asymmetric catalysis, understanding these subtle interactions is key to explaining and predicting enantioselectivity. nih.govnih.gov

For this compound, the ammonium (B1175870) group is capable of forming strong hydrogen bonds with catalysts or solvent molecules. In a catalyzed reaction, these hydrogen bonds can help to orient the dienamine within the chiral pocket of the catalyst, leading to a preferential attack of the electrophile from one face of the molecule.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to identify and quantify these interactions in transition state models. acs.org These analyses can reveal, for example, stabilizing CH-π interactions between the dienamine and an aromatic ring on the catalyst, or destabilizing steric clashes that disfavor a particular transition state. acs.orgnih.gov

By systematically analyzing the non-covalent interactions in the competing transition states leading to different stereoisomers, researchers can develop a detailed model of stereocontrol. This understanding is invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high levels of stereoselectivity. nih.gov

Table 3: Common Non-Covalent Interactions in Dienamine Catalysis

| Interaction Type | Description | Typical Energy (kcal/mol) | Role in Stereocontrol |

| Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., -NH3+) and an acceptor (e.g., a carbonyl group on the catalyst). | 3 - 10 | Orients the dienamine within the catalyst's active site. |

| π-π Stacking | Attractive interaction between aromatic rings of the dienamine substrate and the catalyst. | 1 - 5 | Can stabilize a specific transition state geometry. |

| CH-π Interactions | Interaction between a C-H bond and a π-system. | 0.5 - 2.5 | Provides additional stabilization and conformational rigidity. |

| Steric Repulsion | Repulsive interaction between bulky groups. | > 0 | Disfavors transition states where bulky groups are in close proximity. |

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Routes to Complex Dienamine Hydrochlorides

The synthesis of simple dienamines is often straightforward, but the construction of architecturally complex and functionally diverse dienamine hydrochlorides remains a significant challenge. northwestern.edu Future research is directed at moving beyond classical condensation methods to develop more versatile and efficient strategies.

Key areas of development include:

Transition-Metal Catalysis : Methodologies employing catalysts based on palladium, platinum, and rhodium are being explored to construct complex dienamine frameworks. nih.govrsc.org These methods offer pathways to intricate molecular scaffolds through reactions like cross-coupling and cycloisomerization, which are difficult to achieve through traditional routes. rsc.orghilarispublisher.com

Organocatalytic Cascades : Designing multi-step cascade reactions initiated by organocatalysts can enable the rapid assembly of complex dienamines from simple precursors. nih.gov These strategies are valued for their operational simplicity and alignment with the principles of green chemistry.

Flow Chemistry : The application of continuous flow systems can enhance the synthesis of dienamine hydrochlorides by improving reaction efficiency, safety, and scalability. frontiersin.org This is particularly crucial for translating laboratory-scale discoveries to industrial production. hilarispublisher.com

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantage |

| Transition-Metal Catalysis | Palladium or Rhodium Complexes nih.gov | Access to complex molecular architectures, high functional group tolerance. nih.govhilarispublisher.com |

| Thermal Cyclization | Heat-induced cyclization of hydroxamic acid derivatives rsc.org | Formation of specific heterocyclic structures like 1,2-dihydropyridines. rsc.org |

| Organocatalytic Cascades | Proline-based catalysts nih.gov | Rapid increase in molecular complexity from simple starting materials. nih.gov |

| Photocatalysis | Visible light and photocatalysts hilarispublisher.com | Activation of non-reactive functional groups under mild conditions. hilarispublisher.com |

Exploration of Unprecedented Reactivity Modes and Catalytic Cycles

Dienamine catalysis has established several key activation modes, most notably Highest Occupied Molecular Orbital (HOMO) activation, which renders the molecule electron-rich and susceptible to reaction with electrophiles. rsc.org This principle has been successfully applied in numerous transformations, including Diels-Alder type reactions. rsc.org

Future investigations aim to uncover and exploit new reactivity patterns:

Remote Functionalization : Developing catalytic systems that can achieve selective functionalization at positions more distant from the amine group (e.g., ε- or ζ-positions) is a major goal. nih.gov This would expand the synthetic utility of dienamines far beyond current capabilities.

Novel Cycloadditions : While [4+2] cycloadditions are characteristic of dienamines, researchers are exploring conditions and catalysts to promote alternative cycloaddition pathways, such as [2+2] or [6+2] reactions, leading to novel ring systems.

Dual Catalytic Cycles : Combining dienamine catalysis with other catalytic modes, such as metal catalysis or photoredox catalysis, in a single pot can enable transformations that are not possible with either system alone. frontiersin.org This synergistic approach opens the door to unprecedented chemical reactions.

| Reactivity Mode | Description | Example Reaction Type |

| HOMO Activation | The aminocatalyst increases the energy of the HOMO, making the dienamine an electron-rich diene. rsc.org | [4+2] Cycloadditions (Diels-Alder). rsc.org |

| Vinylogous Reactivity | Functionalization occurs at a remote position (γ, ε) of the carbonyl compound precursor through the extended π-system. nih.gov | Remote Michael Additions. |

| Mannich-Type Reactions | The dienamine intermediate acts as a nucleophile, attacking an imine electrophile. nih.gov | Asymmetric formation of aza-products. nih.gov |

| Rauhut–Currier Reactions | Intramolecular cyclization involving an α,β-unsaturated aldehyde and a Michael acceptor. nih.gov | Synthesis of chiral cyclopentenals. nih.gov |

Advancement in Asymmetric Catalytic Systems for Enhanced Enantioselectivity

A central theme in modern chemistry is the synthesis of single-enantiomer compounds, which is particularly vital in pharmaceuticals. wikipedia.org Asymmetric catalysis using dienamines has made significant strides, yet the pursuit of perfect enantioselectivity continues. frontiersin.org

Emerging avenues in this area include:

Development of Privileged Catalysts : Designing new chiral secondary amine catalysts, such as Jørgensen-Hayashi-type organocatalysts, that can provide high stereocontrol across a broad range of substrates and reaction types is a primary objective. nih.gov

Synergistic Catalysis : Combining chiral organocatalysts with chiral Lewis acids or other co-catalysts can create a more organized and sterically demanding transition state, leading to enhanced enantiomeric excess (ee).

Substrate Engineering : Modifying the dienamine substrate itself can play a crucial role. The interplay between the catalyst and the electronic and steric properties of the substrate is key to achieving high stereoselectivity. unito.it Research into how different dienamine E/Z configurations affect the reaction outcome is critical for rational catalyst design. unito.itacs.org

| Catalytic System | Catalyst Type | Key Feature | Reported Outcome |

| Jørgensen-Hayashi Catalyst | Chiral diarylprolinol silyl (B83357) ether | Steric hindrance directs the approach of the electrophile. | Good to excellent diastereo- and enantiocontrol (up to 99% ee) in pyrone Diels-Alder reactions. nih.gov |

| Sequential Pd and Rh Catalysis | Chiral ligands with transition metals | Combines asymmetric allylic amination with diastereoselective oxidative cyclization. nih.gov | High enantiomeric excess (>90% ee) in the synthesis of polyfunctionalized diamines. nih.gov |

| Chiral Phosphoric Acids (CPAs) | Brønsted acids | Forms chiral ion pairs with substrates to control the stereochemical outcome. unito.it | Used in transfer hydrogenation of imines, with stereocontrol dependent on complex transition states. unito.it |

Predictive Modeling and Design of Dienamine-Based Transformations via Advanced Computational Methods

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mit.edu For dienamine catalysis, computational models provide insights that are often difficult to obtain through experiments alone. acs.orgnih.gov

Future directions in this domain involve:

Mechanism and Transition State Elucidation : Using high-level computational methods like Density Functional Theory (DFT) to map out entire catalytic cycles and accurately model the transition states of key steps. unito.it This allows for a rational explanation of observed reactivity and stereoselectivity. unito.it

Machine Learning and AI : Training machine learning algorithms on large datasets of reaction outcomes can enable the prediction of optimal catalysts, substrates, and reaction conditions for new dienamine transformations. hilarispublisher.com This data-driven approach can significantly accelerate the discovery process. mit.edu

De Novo Catalyst Design : Employing computational tools to design novel chiral catalysts from the ground up. nih.gov By modeling the desired transition state, researchers can computationally screen and optimize catalyst structures before committing to their synthesis in the lab.

| Computational Method | Application in Dienamine Research | Potential Impact |

| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. unito.it | Rationalizes observed stereoselectivity (e.g., preference for Z-dienamine pathway). unito.it |

| In Situ NMR Spectroscopy | Experimental detection and characterization of elusive reaction intermediates. acs.orgnih.gov | Provides experimental validation for computationally proposed mechanisms and intermediates. acs.org |

| Machine Learning Models | Prediction of reaction outcomes and optimization of reaction parameters based on existing data. hilarispublisher.com | Accelerates the discovery of novel reactions and high-selectivity catalyst systems. mit.edu |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of catalyst-substrate complexes. nih.gov | Provides insight into the conformational flexibility and interactions that influence selectivity. |

Q & A

Q. What are the recommended methods for synthesizing (2E)-penta-2,4-dien-1-amine hydrochloride?

The synthesis of conjugated diene amine hydrochlorides typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the diene backbone via Wittig or Horner-Wadsworth-Emmons reactions to establish the (2E,4E)-configuration.

- Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation using HCl gas or aqueous HCl . Characterization should include NMR (¹H, ¹³C) to confirm regiochemistry and IR to verify the amine hydrochloride moiety.

Q. How can the stereochemical purity of this compound be validated?

- Chiral HPLC or GC : To separate enantiomers if chirality is present.

- X-ray crystallography : For definitive structural confirmation. Programs like SHELXL are widely used for small-molecule refinement.

- Vibrational Circular Dichroism (VCD) : To assess optical activity in solution .

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition.

- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers.

- UV-Vis Spectroscopy : Tracks conjugation integrity under light exposure .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing (2E)-penta-2,4-dien-1-amine derivatives?

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for amine functionalization.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Software : Gaussian or ORCA for DFT; GROMACS for MD .

Q. What strategies resolve contradictions in NMR data for structurally similar amines?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns protons/carbons unambiguously.

- Isotopic Labeling : ¹⁵N or ²H labeling clarifies amine proton environments.

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 2-(3-Phenylphenyl)ethan-1-amine hydrochloride ) to identify substituent effects.

Q. How does the conjugation of the diene system influence the compound’s reactivity in nucleophilic additions?

- Electronic Effects : The conjugated diene delocalizes electron density, enhancing electrophilicity at the α,β-positions.

- Steric Effects : Planar geometry facilitates π-orbital overlap, favoring regioselective additions (e.g., Michael additions).

- Experimental Validation : Kinetic studies under varying temperatures/pH can quantify reactivity trends .

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?

- Solvent Screening : Test polar (ethanol/water) vs. non-polar (hexane) solvents for crystal growth.

- Slow Evaporation : Controls nucleation rates to avoid amorphous precipitates.

- SHELXL Refinement : Use high-resolution data (≤ 0.8 Å) for accurate anisotropic displacement parameters .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies between theoretical and experimental pKa values for the amine group?

- Buffer-Dependent Titration : Measure pKa experimentally via potentiometric titration in relevant solvents.

- Computational Adjustment : Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated gas-phase pKa .

Q. What approaches validate the biological activity of this compound in receptor-binding assays?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement.

- Dose-Response Curves : Fit data to Hill equations to determine EC₅₀/IC₅₀ values.

- Control Experiments : Compare with known agonists/antagonists (e.g., dopamine hydrochloride ) to contextualize potency .

Q. How to mitigate degradation during long-term storage of this compound?

- Storage Conditions : Argon-filled vials at -20°C to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.

- Periodic QC : Monitor purity via HPLC every 3–6 months .

Tables

Table 1 : Key Characterization Data for Amine Hydrochloride Analogs

Table 2 : Common Contaminants in Amine Hydrochloride Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Unreacted alkyl halide | Incomplete substitution | Extended reaction time, excess NH₃ |

| Oxidation byproducts | Air exposure during synthesis | Use degassed solvents, inert atmosphere |

| Residual HCl | Incomplete neutralization | Lyophilization, pH-adjusted recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products